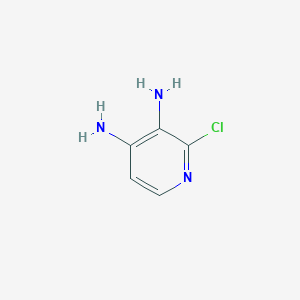

2-Chloropyridine-3,4-diamine

Descripción general

Descripción

2-Chloropyridine-3,4-diamine is a halogenated derivative of pyridine, characterized by the presence of chlorine and two amino groups on the pyridine ring. Its molecular formula is C5H6ClN3, and it has a molecular weight of 143.57 g/mol . This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-Chloropyridine-3,4-diamine can be synthesized through several methods. One common approach involves the chlorination of pyridine derivatives. For instance, the chlorination of 2-hydroxypyridine with phosphoryl chloride yields 2-chloropyridine, which can then be further aminated to produce this compound .

Industrial Production Methods: In industrial settings, the production of this compound often involves the direct reaction of pyridine with chlorine, followed by further reactions to introduce the amino groups. This process can be optimized to achieve high yields and purity .

Análisis De Reacciones Químicas

Types of Reactions: 2-Chloropyridine-3,4-diamine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles, leading to the formation of different pyridine derivatives.

Oxidation and Reduction Reactions: The amino groups can participate in oxidation and reduction reactions, altering the compound’s properties and reactivity.

Common Reagents and Conditions:

Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.

Oxidizing Agents: Agents such as hydrogen peroxide and potassium permanganate are used for oxidation reactions.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various aminopyridine derivatives .

Aplicaciones Científicas De Investigación

Chemical Synthesis

Intermediate for Organic Synthesis

2-Chloropyridine-3,4-diamine serves as an important intermediate in the synthesis of complex organic molecules. Its reactive amine groups allow for participation in condensation reactions, facilitating the formation of new carbon-carbon bonds. The chlorine atom can be selectively replaced by other functional groups, making it a valuable precursor for various derivatives used in pharmaceuticals and agrochemicals.

Potential Antimicrobial and Anticancer Properties

Research indicates that this compound exhibits potential biological activities, particularly as an antimicrobial and anticancer agent. Studies have shown that the compound can inhibit specific enzymes associated with microbial growth and cancer cell proliferation. For instance, its interaction with enzymes involved in metabolic pathways can lead to therapeutic effects.

Mechanism of Action

The compound interacts with biological targets through hydrogen bonding and hydrophobic interactions. It has been observed to modulate kinase activity and influence gene expression by interacting with transcription factors. These mechanisms suggest that this compound could be developed into drugs targeting diseases such as cancer or neurodegenerative disorders .

Industrial Applications

Agrochemicals and Dyes

In addition to its pharmaceutical applications, this compound is utilized in the production of agrochemicals and dyes. Its ability to form stable complexes with metal ions enhances its utility in these industries. The compound's unique properties allow for the development of specialized formulations tailored to specific agricultural needs.

Case Studies

-

Anticancer Activity Study

- A study evaluated the effects of this compound on cancer cell lines. Results indicated a significant reduction in cell viability at micromolar concentrations, suggesting its potential as a chemotherapeutic agent.

- Enzyme Inhibition Research

Mecanismo De Acción

The mechanism of action of 2-chloropyridine-3,4-diamine involves its interaction with specific molecular targets and pathways. The amino groups can form hydrogen bonds with biological molecules, influencing their activity and function. Additionally, the chlorine atom can participate in halogen bonding, further modulating the compound’s effects .

Comparación Con Compuestos Similares

- 2,3-Diamino-5-chloropyridine

- 2,3-Diamino-6-chloropyridine

- 2,5-Diaminopyridine

Comparison: Compared to these similar compounds, 2-chloropyridine-3,4-diamine is unique due to the specific positioning of its amino groups and chlorine atom. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications .

Actividad Biológica

2-Chloropyridine-3,4-diamine, with the molecular formula CHClN and a molecular weight of approximately 143.57 g/mol, is an organic compound characterized by a pyridine ring substituted with a chlorine atom at the 2-position and amino groups at the 3 and 4 positions. This unique structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and related fields.

Overview of Biological Activities

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Properties : The compound has shown potential as an antimicrobial agent, with studies suggesting its effectiveness against various bacterial strains due to its ability to interact with biological targets such as enzymes and receptors.

- Anticancer Potential : Preliminary investigations have indicated that derivatives of this compound may possess anticancer properties, warranting further pharmacological exploration.

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thus preventing substrate binding and catalytic activity. This interaction is primarily facilitated through hydrogen bonding and hydrophobic interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Hydrogen Bonding : The presence of amino groups enhances the compound's ability to form hydrogen bonds, which is crucial for its interaction with various biomolecules .

- Lipophilicity : Its lipophilic nature suggests good absorption characteristics, making it suitable for pharmaceutical applications.

- Reactivity : The chlorine atom allows for nucleophilic substitution reactions, leading to the formation of diverse derivatives that may exhibit enhanced biological activity.

Antimicrobial Activity

A study demonstrated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, indicating effective concentrations for bacterial inhibition.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 64 |

These results highlight its potential as a lead compound in developing new antimicrobial agents.

Anticancer Activity

In vitro studies have evaluated the anticancer effects of various derivatives of this compound on cancer cell lines. One notable study reported the following IC values:

| Cell Line | IC (µM) |

|---|---|

| HeLa (Cervical Cancer) | 15 |

| MCF-7 (Breast Cancer) | 20 |

| A549 (Lung Cancer) | 25 |

These findings suggest that modifications to the core structure can enhance anticancer activity, indicating a promising avenue for drug development.

Structure-Activity Relationship (SAR)

The unique structural features of this compound contribute significantly to its biological activity. Comparative studies with structurally similar compounds reveal insights into how variations in substitution patterns affect activity.

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 5-Bromo-2-chloropyridine-3,4-diamine | Bromine substitution | Moderate activity |

| 2-Chloro-N-methylpyridine-3,4-diamine | Methyl group at N | Enhanced reactivity |

| 2-Chloro-5-methylpyridine-3,4-diamine | Methyl substitution at position 5 | Reduced potency |

This table illustrates how specific substitutions can modulate the compound's biological properties, guiding future synthetic efforts towards more potent derivatives .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Chloropyridine-3,4-diamine, and how can researchers balance yield and purity?

- Methodological Answer : The synthesis of this compound typically involves multi-step reactions, such as nitration, reduction, and chlorination. For example, highlights a related synthesis pathway for chlorinated pyridine derivatives using N-oxidation, nitration, and nucleophilic substitution. Researchers should optimize reaction conditions (e.g., temperature, stoichiometry of reagents like HNO₃ or POCl₃) to minimize side products. Purity can be enhanced via recrystallization or column chromatography (silica gel, eluent: ethyl acetate/hexane mixtures) .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

- Methodological Answer :

- Structural Confirmation : Use ¹H/¹³C NMR to verify the aromatic proton environment and amine groups. FT-IR can identify N-H stretching (~3300 cm⁻¹) and C-Cl bonds (~550 cm⁻¹) .

- Purity Assessment : High-Performance Liquid Chromatography (HPLC) with a C18 column and UV detection (λ = 254 nm) is recommended. Compare retention times against analytical standards listed in (e.g., chromatography reagents) .

Q. How can researchers address discrepancies in reported spectral data for this compound?

- Methodological Answer : Contradictions in spectral data (e.g., NMR shifts or IR peaks) may arise from solvent effects, impurities, or tautomerism. Researchers should:

- Replicate experiments under standardized conditions (e.g., DMSO-d₆ for NMR).

- Cross-validate with computational methods (e.g., density functional theory (DFT) simulations for predicted spectra).

- Review solvent-specific databases like the NIST Chemistry WebBook ( ) for reference data .

Advanced Research Questions

Q. What mechanistic insights govern the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : The chlorine atom at the 2-position is electron-withdrawing, activating the pyridine ring for nucleophilic attack. Advanced studies should combine kinetic experiments (e.g., monitoring reaction rates under varying pH) with computational modeling (e.g., molecular dynamics simulations to map electron density, as in ). Use deuterated solvents to isolate isotope effects on reaction pathways .

Q. How does the stability of this compound vary under different storage conditions (e.g., temperature, light exposure)?

- Methodological Answer : Conduct accelerated stability studies:

- Store samples at 4°C, 25°C, and 40°C under both dark and UV-light conditions.

- Monitor degradation via HPLC and mass spectrometry (LC-MS).

- For photostability, use quartz cells in controlled UV chambers. emphasizes safety protocols for handling light-sensitive compounds .

Q. What strategies can resolve low yields in the coupling reactions of this compound with boronic acids or organometallic reagents?

- Methodological Answer : Low yields may result from steric hindrance or competing side reactions. Solutions include:

- Employing Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with optimized ligands (e.g., XPhos).

- Pre-functionalizing the amine groups with protective groups (e.g., Boc) to reduce undesired coordination.

- Refer to for analogous reactivity patterns in chloropyridine-carboxylic acid derivatives .

Q. How can researchers validate the biological activity of this compound derivatives without commercial assay kits?

- Methodological Answer :

- Synthesize derivatives with modified substituents (e.g., methyl, methoxy) and test in vitro against target enzymes or cell lines.

- Use fluorescence polarization assays or surface plasmon resonance (SPR) for binding affinity measurements.

- ’s analytical framework (e.g., HPLC for purity) ensures reliable bioactivity data .

Q. Data Contradiction Analysis

Q. How should researchers reconcile conflicting reports on the solubility of this compound in polar vs. non-polar solvents?

- Methodological Answer : Contradictions may stem from polymorphic forms or residual solvents. Researchers should:

Propiedades

IUPAC Name |

2-chloropyridine-3,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClN3/c6-5-4(8)3(7)1-2-9-5/h1-2H,8H2,(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWOIYBVEDIFBEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1N)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90301412 | |

| Record name | 2-chloropyridine-3,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90301412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39217-08-8 | |

| Record name | 39217-08-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143160 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-chloropyridine-3,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90301412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloropyridine-3,4-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.